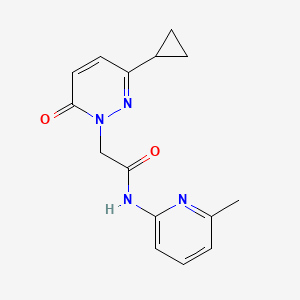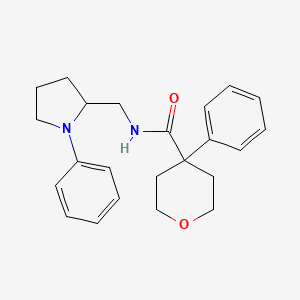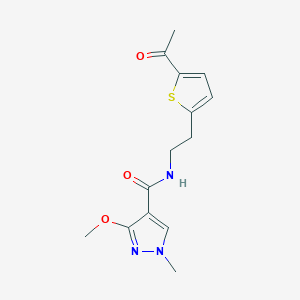
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide, also known as CPI-444, is a novel small molecule inhibitor of the adenosine A2A receptor. It has gained significant attention in the field of cancer research due to its potential therapeutic applications in the treatment of various types of cancer.
Wirkmechanismus
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide works by blocking the adenosine A2A receptor, which is known to play a role in suppressing the immune system. By blocking this receptor, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is able to activate the immune system and enhance the body's ability to fight cancer.
Biochemical and Physiological Effects:
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical models, including the activation of tumor-infiltrating lymphocytes, the inhibition of regulatory T cells, and the induction of cytokine production. These effects contribute to the drug's ability to enhance the body's immune response to cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is its ability to enhance the effectiveness of other cancer therapies. This makes it a promising candidate for combination therapy in the treatment of cancer. However, like all drugs, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide has limitations. For example, it may not be effective in all types of cancer, and it may have side effects that limit its use in certain patients.
Zukünftige Richtungen
There are a number of future directions for research on 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide. One area of focus is the development of new combination therapies that incorporate 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide. Another area of focus is the identification of biomarkers that can be used to predict which patients are most likely to benefit from treatment with 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide. Additionally, further research is needed to better understand the mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide and to identify any potential side effects that may limit its use in clinical practice.
Synthesemethoden
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide involves several steps, including the reaction of 2-cyanopyridine with cyclopropylamine to form 2-cyclopropylamino-3-cyanopyridine. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-cyclopropylamino-3-hydroxypyridine. The final step involves the reaction of 2-cyclopropylamino-3-hydroxypyridine with 6-methyl-2-pyridylacetic acid to form 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lung cancer, melanoma, and renal cell carcinoma. It has been shown to enhance the effectiveness of other cancer therapies, such as immune checkpoint inhibitors.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-3-2-4-13(16-10)17-14(20)9-19-15(21)8-7-12(18-19)11-5-6-11/h2-4,7-8,11H,5-6,9H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPSVJLVNJARFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2756398.png)

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B2756401.png)
![2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2756402.png)


![2-{(1E)-2-[1-(2-naphthylmethyl)benzimidazol-2-yl]vinyl}furan](/img/structure/B2756407.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2756409.png)



![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2756418.png)

